6-Bromo-3-fluoro-2-hydroxybenzaldehyde
Overview
Description
6-Bromo-3-fluoro-2-hydroxybenzaldehyde (6BFH) is a synthetic compound commonly used in the synthesis of organic compounds. It is an aldehyde, which is a type of organic compound that contains a carbonyl group (C=O) and at least one hydrogen atom bound to the carbon atom of the carbonyl group. 6BFH is a versatile building block for organic synthesis, as it can be used to construct various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. The versatility of 6BFH in organic synthesis has led to its widespread use in the pharmaceutical, agrochemical, and materials industries.
Scientific Research Applications
-
Scientific Field: Material Science
- Application : Synthesis of fluorinated bicyclic heterocycles .
- Method : 3-fluoro-2-hydroxybenzaldehyde is used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .
- Results : Semiconducting acenes can also be prepared from 3-fluoro-2-hydroxybenzaldehyde .
-
Scientific Field: Chemistry
- Application : Formation of dysprosium hydrogen-bonded organic frameworks .
- Method : The reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl 3 ·6H 2 O under room temperature conditions was used to obtain five Dy–HOFs .
- Results : The above Dy–HOFs were immersed in solutions with different pH values (1–13) for 20 days and maintained a high degree of stability . The solid-state fluorescence of Dy–HOF samples immersed under acidic conditions had a “turn-on” response, and the solid-state fluorescence increased with increased acidity .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of Salen/Salalen Ligands .
- Method : 3-Fluoro-2-hydroxybenzaldehyde is used to synthesize salen (salicylaldehyde and ethylenediamine) ligands as tetradentate C2-symmetric ligands .
- Results : Cobalt-salen complexes based on 3-fluoro-2-hydroxybenzaldehyde show reversible oxygen chemisorption as well as anticancer activity with IC 50 (half maximal inhibitory concentration) of 50 µM .
-
Scientific Field: Material Science
properties
IUPAC Name |
6-bromo-3-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLFMAOPJHXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoro-2-hydroxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.